1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide

Description

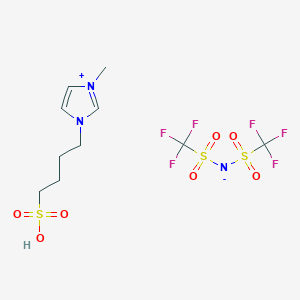

1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide (CAS 909390-59-6) is a sulfonated ionic liquid (IL) with the molecular formula C₁₀H₁₅F₆N₃O₇S₃ and a molecular weight of 499.41 g/mol . Its structure comprises an imidazolium cation functionalized with a methyl group and a sulfobutyl (-SO₃H-C₄H₈-) chain, paired with the bis(trifluoromethanesulfonyl)imide (TFSI) anion. This IL exhibits a density of 1.58 g/cm³ and is stored at room temperature .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S.C2F6NO4S2/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8H,2-4,7H2,1H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYKADKIWNXJNF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N3O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909390-59-6 | |

| Record name | 1-Methyl-3-(4-sulfobutyl)imidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1-Methylimidazole

- Reaction: Imidazole is reacted with methyl iodide under reflux conditions.

- Conditions: Typically, the reaction is performed in an inert solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (60–80°C).

- Outcome: Formation of 1-methylimidazole via nucleophilic substitution on methyl iodide.

- Notes: The reaction requires careful control to avoid over-alkylation or side reactions.

Alkylation with 1,4-Butanesultone

- Reaction: 1-Methylimidazole is reacted with 1,4-butanesultone.

- Mechanism: The nucleophilic nitrogen on the imidazole ring attacks the electrophilic carbon in the butanesultone ring, opening the ring and attaching the sulfobutyl group.

- Conditions: Reaction typically conducted in an aprotic solvent such as acetonitrile or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

- Product: 1-Methyl-3-(4-sulfobutyl)imidazolium bromide (a zwitterionic intermediate with bromide as counter ion).

- Purification: Usually involves washing and recrystallization to remove unreacted starting materials.

Anion Exchange to Bis(trifluoromethanesulfonyl)imide

- Reaction: The bromide salt undergoes anion exchange with lithium bis(trifluoromethanesulfonyl)imide.

- Conditions: This is performed in aqueous or mixed aqueous-organic media to facilitate ion exchange.

- Mechanism: The bromide ion is replaced by the bis(trifluoromethanesulfonyl)imide anion, yielding the final ionic liquid.

- Isolation: The ionic liquid is separated by extraction or phase separation, followed by drying under vacuum to remove residual solvents and water.

- Purity: Final product purity is typically >95%, as confirmed by analytical methods such as NMR and elemental analysis.

Data Summary Table of Preparation Steps

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Imidazole + Methyl iodide | Reflux in acetonitrile/DMF 60–80°C | 1-Methylimidazole | Control to prevent over-alkylation |

| 2 | 1-Methylimidazole + 1,4-Butanesultone | RT to 50°C, aprotic solvent (ACN/THF) | 1-Methyl-3-(4-sulfobutyl)imidazolium bromide | Ring-opening alkylation |

| 3 | Bromide salt + Li bis(trifluoromethanesulfonyl)imide | Aqueous/organic solvent, RT | 1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide | Ion exchange, drying required |

Research Findings and Optimization Notes

- Purity and Stability: The final ionic liquid is hygroscopic and should be stored under inert gas at temperatures below 15°C to maintain stability and prevent moisture uptake.

- Yield Optimization: Industrial scale synthesis optimizes solvent choice and reaction times to maximize yield and minimize impurities.

- Catalyst Reuse: In some catalytic applications, the ionic liquid can be recycled without loss of activity, indicating high chemical stability.

- Environmental Considerations: The use of ionic liquids such as this compound is favored in green chemistry due to low volatility and reusability, reducing hazardous solvent waste.

Analytical and Characterization Data

Chemical Reactions Analysis

Oxidation Reactions

The sulfobutyl group (-SO₃H) on the imidazolium cation enables oxidation under controlled conditions. For example:

-

Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) converts the sulfonic acid group to sulfonate derivatives, forming 1-methyl-3-(4-sulfonatobutyl)imidazolium species .

-

Electrochemical oxidation : In battery electrolytes, the NTf₂⁻ anion undergoes redox reactions at high voltages (>4.5 V vs Li/Li⁺), contributing to stable charge-discharge cycles .

Key Conditions :

| Reagent/Condition | Product | Application |

|---|---|---|

| H₂O₂ (20% w/w, 60°C) | Sulfonate derivatives | Functional material synthesis |

| Anodic polarization (Li-ion cells) | Decomposed NTf₂⁻ species | Energy storage |

Acid-Base Interactions

The Brønsted acidity of the sulfonic acid group facilitates proton transfer reactions:

-

Neutralization with bases : Reacts with NaOH or NH₃ to form water-soluble sulfonate salts .

-

Coordination chemistry : Binds to metal ions (e.g., Li⁺, Cu²⁺) via sulfonate oxygen atoms, enabling use in metal extraction .

Example Reaction :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 300°C , beyond which decomposition occurs:

-

Cation breakdown : The imidazolium ring degrades into volatile amines and sulfonic acid fragments .

-

Anion stability : NTf₂⁻ resists decomposition until ~400°C, releasing SO₂ and CF₃ radicals .

Decomposition Pathway :

Electrochemical Behavior

Widely studied as an electrolyte additive:

-

Lithium-ion batteries : Enhances ionic conductivity (0.8–1.2 mS/cm at 25°C) and reduces interfacial resistance .

-

Supercapacitors : NTf₂⁻ enables wide electrochemical windows (up to 5 V), improving energy density .

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Conductivity (25°C) | 1.0 mS/cm | |

| Thermal stability | ≤300°C |

Solvent-Mediated Reactions

As a green solvent, it participates in:

-

Diels-Alder reactions : Accelerates cycloaddition rates via hydrogen bonding with substrates .

-

Esterifications : Acts as a Brønsted acid catalyst for fatty acid methyl ester (FAME) synthesis .

Catalytic Efficiency :

| Reaction Type | Yield Increase (vs traditional solvents) |

|---|---|

| Diels-Alder | 15–20% |

| Esterification | 25–30% |

Biological Interactions

Though not a primary focus, limited studies suggest:

Scientific Research Applications

Electrolytes for Energy Storage

One of the primary applications of C4SBI is in the field of energy storage, particularly as an electrolyte in lithium-ion batteries. The ionic liquid enhances the efficiency and lifespan of these batteries by providing superior ion conductivity compared to traditional organic solvents. This characteristic allows for improved charge/discharge rates and overall battery performance.

Case Study: Lithium-Ion Batteries

- Research Findings : Studies have demonstrated that incorporating C4SBI into lithium-ion battery systems leads to a reduction in internal resistance and an increase in the energy density of the cells, which is critical for applications in electric vehicles and portable electronics .

Green Solvents

C4SBI serves as a sustainable solvent in various chemical reactions, contributing to greener chemistry practices. Its use minimizes environmental impact by reducing hazardous waste and improving reaction efficiencies.

Applications in Organic Synthesis

- Data Table: Comparison of Solvent Properties

| Property | Traditional Solvent | C4SBI |

|---|---|---|

| Boiling Point | Varies | High (stable) |

| Toxicity | High | Low |

| Environmental Impact | Significant | Minimal |

| Ion Conductivity | Low | High |

Biocompatible Materials

The compound is also explored for its potential in biomedical applications, particularly in drug delivery systems. Its biocompatibility makes it suitable for formulating pharmaceuticals that require safe interaction with biological systems.

Research Insights

- Biocompatibility Studies : Investigations into the cytotoxicity of C4SBI have shown favorable results, indicating that it can be used to enhance the solubility and bioavailability of poorly soluble drugs .

Separation Processes

C4SBI is utilized in separation technologies, particularly in the extraction of metals and organic compounds. Its ability to selectively bind certain ions makes it valuable for mining and recycling industries.

Applications in Metal Recovery

- Efficiency Analysis : The compound has been shown to effectively extract precious metals from ores and electronic waste, demonstrating its potential for sustainable resource recovery .

Fuel Cells

The ionic liquid plays a crucial role in the development of advanced fuel cells, providing high ionic conductivity and stability under operational conditions. This leads to more efficient energy conversion systems.

Performance Metrics

Mechanism of Action

The mechanism by which 1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(trifluoromethanesulfonyl)imide anion provides stability and enhances ionic conductivity. These interactions facilitate various chemical and electrochemical processes, making it a versatile compound in scientific research .

Comparison with Similar Compounds

Comparison with Similar Ionic Liquids

Structural and Functional Group Variations

Alkyl Chain Modifications in Imidazolium-TFSI ILs

Key imidazolium-based ILs with TFSI anions and varying alkyl substituents include:

Key Differences :

- The sulfobutyl group in the target compound introduces sulfonic acid (-SO₃H) , increasing polarity and proton conductivity compared to purely alkyl-substituted imidazolium ILs like [BMIm][TFSI] .

- Longer alkyl chains (e.g., hexyl or octyl) enhance hydrophobicity and reduce viscosity, whereas the sulfobutyl group increases viscosity and water miscibility .

Protic vs. Aprotic Imidazolium ILs

Anion Variations

TFSI vs. Other Anions

- 1-Butyl-3-(4-sulfobutyl)imidazolium Triflate : Replacing TFSI with triflate (CF₃SO₃⁻) reduces thermal stability (triflate decomposes above 300°C vs. TFSI’s 400°C) but improves solubility in polar solvents .

- 1-Methyl-3-(4-sulfobutyl)imidazolium Hydrogen Sulfate : The hydrogen sulfate (HSO₄⁻) anion enhances acidity, making it suitable for acid-catalyzed reactions .

Cation Core Modifications

Non-Imidazolium ILs

- N-Butyl-N-methylpyrrolidinium TFSI : Pyrrolidinium-based ILs exhibit higher electrochemical stability (up to 5.5 V vs. Li/Li⁺) and lower viscosity than imidazolium analogs, ideal for batteries .

- Trioctylmethylammonium TFSI : Ammonium-based ILs with long alkyl chains are highly hydrophobic, used in liquid-liquid extraction .

Key Research Findings

Thermal and Chemical Stability

Solvent Performance

- In polymer synthesis, [BMIm][TFSI] and [HMIm][TFSI] dissolve non-polar monomers effectively due to their hydrophobic nature, whereas the sulfobutyl variant is better suited for polar systems .

Proton Conductivity

- 1-Methyl-3-(4-sulfobutyl)imidazolium TFSI achieves proton conductivity of ~10 mS/cm at 120°C, outperforming non-sulfonated ILs but lagging behind protic ILs like 1-H-3-methylimidazolium TFSI .

Biological Activity

Overview

1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide (commonly referred to as [C4MIm][NTf2]) is an ionic liquid that has gained attention for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity. Its potential biological activities have been the subject of various studies, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C10H15F6N3O7S3

- Molecular Weight : 499.4 g/mol

- CAS Number : 909390-59-6

The biological activity of [C4MIm][NTf2] is primarily attributed to its ionic nature. The imidazolium cation can interact with various biological molecules, influencing their stability and activity. The bis(trifluoromethanesulfonyl)imide anion enhances the compound's solubility and ionic conductivity, facilitating interactions with biological targets.

Antitumor Activity

Research has indicated that imidazolium salts, including [C4MIm][NTf2], exhibit antitumor potential. A study demonstrated that this compound could inhibit the growth of certain cancer cell lines in vitro. The mechanism involves the disruption of cellular processes essential for tumor growth, possibly through apoptosis induction or cell cycle arrest .

Toxicological Effects

The compound has also been evaluated for its toxicological effects on various microorganisms. Studies have shown that it can exhibit antimicrobial properties, making it a candidate for applications in antimicrobial therapies . The effects vary depending on concentration and exposure time, highlighting the importance of dosage in therapeutic applications.

Study 1: Radiolabeling and Pharmacokinetics

A notable study involved synthesizing a radiolabeled version of [C4MIm][NTf2] to assess its pharmacokinetic properties in vivo. The radiolabeled compound was stable in human serum and showed significant uptake in organs such as the spleen and liver within 60 minutes post-administration. This suggests potential for targeted drug delivery systems .

Study 2: Enzyme Stabilization

Another investigation focused on the use of [C4MIm][NTf2] as a stabilizing agent for enzymes. It was found that this ionic liquid could enhance the stability and activity of certain enzymes under extreme conditions (e.g., high temperatures or organic solvents), which is critical for industrial applications.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing high-purity 1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide, and how can impurities be minimized?

- Methodology : Optimize anion exchange reactions by using stoichiometric excess of bis(trifluoromethanesulfonyl)imide (TFSI⁻) salts under inert atmospheres to prevent hydrolysis. Monitor reaction progress via ion chromatography or NMR to track residual halides (e.g., Cl⁻ from precursor salts). Post-synthesis purification via repeated washing with deionized water and vacuum drying at 60–80°C ensures <0.5% water content .

- Storage : Store in airtight containers under nitrogen or argon to avoid moisture absorption, which can alter electrochemical properties .

Q. How can researchers accurately characterize the thermophysical properties (density, viscosity, melting point) of this ionic liquid?

- Density : Use a calibrated pycnometer or vibrating-tube densitometer at controlled temperatures (e.g., 20–25°C). Reported densities for similar TFSI⁻-based imidazolium ILs range from 1.44–1.53 g/cm³ .

- Viscosity : Employ a rotational viscometer with temperature control. For example, 1-ethyl-3-methylimidazolium TFSI has a viscosity of ~34 cP at 25°C .

- Melting Point : Differential scanning calorimetry (DSC) is preferred, as many ILs exhibit glass transitions rather than sharp melting points. For example, 1-butyl-3-methylimidazolium TFSI shows a melting point of -4.9°C .

Q. What analytical techniques are most reliable for assessing purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm cation-anion ratios and detect residual solvents or side products (e.g., unreacted sulfobutyl precursors) .

- Karl Fischer Titration : Quantifies water content (<100 ppm is ideal for electrochemical applications) .

- Ion Chromatography : Identifies trace anions (e.g., Br⁻, Cl⁻) from incomplete metathesis reactions .

Advanced Research Questions

Q. How does the sulfobutyl side chain influence electrochemical stability and ionic conductivity compared to alkyl-substituted analogs?

- Electrochemical Stability : The sulfobutyl group enhances hydrophilicity and may reduce electrochemical window stability due to potential proton exchange. Cyclic voltammetry (CV) in anhydrous acetonitrile shows oxidation/reduction limits comparable to 1-butyl-3-methylimidazolium TFSI (~4.5 V vs. Li/Li⁺) but requires validation under controlled humidity .

- Ionic Conductivity : Electrochemical impedance spectroscopy (EIS) reveals conductivity trends. For example, 1-ethyl-3-methylimidazolium TFSI achieves ~10 mS/cm at 25°C, while sulfobutyl modifications may lower mobility due to increased viscosity .

Q. What strategies can resolve contradictions in gas solubility data (e.g., CO₂, CH₄) reported for TFSI⁻-based ionic liquids?

- Modeling : Apply the UNIFAC-IL model to predict gas solubilities, accounting for cation-anion interactions and temperature effects. Experimental validation using gravimetric or volumetric methods (e.g., high-pressure sapphire cell) is critical. For example, CO₂ solubility in 1-hexyl-3-methylimidazolium TFSI is ~0.6 mol% at 40 bar .

- Data Normalization : Standardize measurements at identical temperatures and pressures, as small variations (e.g., ±2°C) significantly impact solubility .

Q. How can molecular dynamics (MD) simulations guide the design of experiments involving this ionic liquid in mixed-solvent systems?

- Force Fields : Use polarizable force fields (e.g., CL&P or AMBER) to model cation-anion and solvent interactions. For example, simulations of 1-ethyl-3-methylimidazolium TFSI in water reveal nanoscale heterogeneity, guiding experimental studies on micelle formation .

- Transport Properties : MD predicts diffusion coefficients and viscosity, which correlate with experimental results from EIS or capillary flow viscometry .

Q. What role does this ionic liquid play in stabilizing enzymes or catalysts during biocatalytic reactions?

- Mechanistic Insight : The sulfobutyl group may improve enzyme compatibility by reducing IL hydrophobicity. For example, lipase activity in 1-butyl-3-methylimidazolium TFSI increases by 30% compared to [BMIM][PF₆] due to reduced denaturation .

- Kinetic Studies : Use stopped-flow spectroscopy or calorimetry to monitor substrate-enzyme binding dynamics in IL-rich media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.